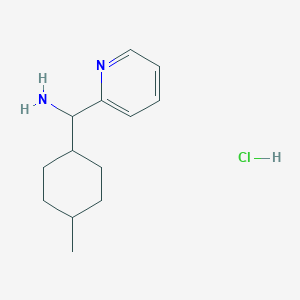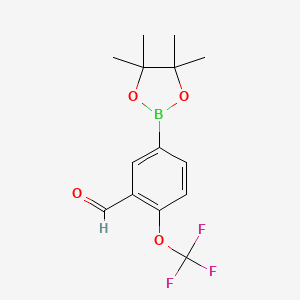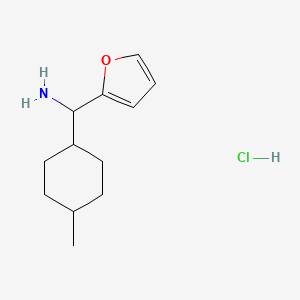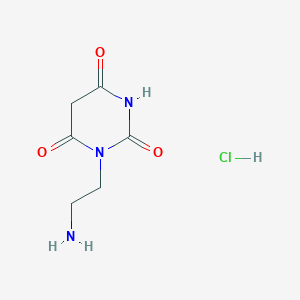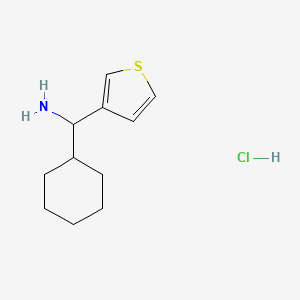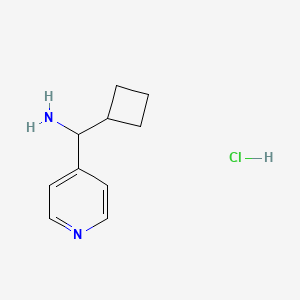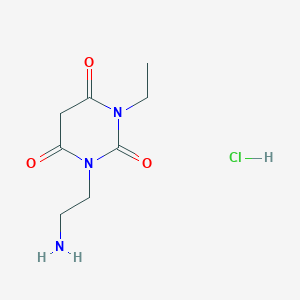
1-(2-aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Descripción general
Descripción
1-(2-Aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride, also known as AEPT-HCl, is an organic compound used in a variety of scientific research applications. AEPT-HCl is a small molecule that has been studied for its potential to act as a drug target for a variety of diseases. It has been studied for its ability to interact with proteins and other molecules in the body, as well as its ability to interact with other drugs. AEPT-HCl has also been studied for its potential to act as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Facile Synthesis in Aqueous Media
A study by Shi et al. (2010) highlights the synthesis of pyrimidine derivatives, including 5-benzylidenepyrimidine-2,4,6(1H,3H,5H)-trione variants through a three-component reaction involving aromatic aldehyde, 6-aminopyrimidine-2,4-dione, and Medrum's acid in aqueous conditions. This method demonstrates the adaptability of pyrimidine chemistry in synthesizing complex molecules efficiently Shi, D., Shi, Jingwen, & Rong, Shaofeng. (2010). Chinese Journal of Chemistry.
Reaction with Indole and Furanes
The work by Shtamburg et al. (2017) focuses on the reaction of alloxan with indole and furanes to produce various pyrimidine derivatives, including 5-(indol-3-yl)-5-hydroxypyrimidine-2,4,6(1H,3H,5H)-trione. Their findings contribute to the understanding of pyrimidine chemistry and its potential in synthesizing biologically active compounds Shtamburg, V. G., et al. (2017). European Chemical Bulletin.
Photocatalytic Degradation Studies
Cao et al. (2013) explored the photocatalytic degradation of 5-Ethyl-5-phenylpyrimidine-2,4,6(1H, 3H, 5H)-trione, showing its efficient breakdown in TiO2 aqueous solutions. This study illuminates the environmental applications of pyrimidine derivatives in pollutant degradation, enhancing the understanding of photocatalytic processes in water treatment Cao, H., et al. (2013). Chemosphere.
Multicomponent Synthesis and Antimicrobial Activity
Gupta et al. (2014) conducted a study on the synthesis of multifunctional pyrimidine derivatives using green chemistry techniques, such as microwave irradiation. They investigated the antimicrobial activity of these compounds, providing insights into the potential of pyrimidine derivatives in developing new antimicrobial agents Gupta, Ragini, et al. (2014). Journal of Heterocyclic Chemistry.
Ionic Liquid Catalyst for Synthesis
Research by Goli-Jolodar et al. (2016) on using succinimidinium hydrogensulfate ([H-Suc]HSO4) as an ionic liquid catalyst showcases an innovative approach to synthesize pyrimidine derivatives. This method emphasizes the role of green chemistry in facilitating efficient and environmentally friendly synthetic routes for complex molecules Goli-Jolodar, O., et al. (2016). Journal of the Iranian Chemical Society.
Propiedades
IUPAC Name |
1-(2-aminoethyl)-3-ethyl-1,3-diazinane-2,4,6-trione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3.ClH/c1-2-10-6(12)5-7(13)11(4-3-9)8(10)14;/h2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMBSRULAVWCLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-3-ethylpyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



